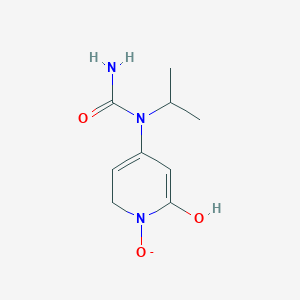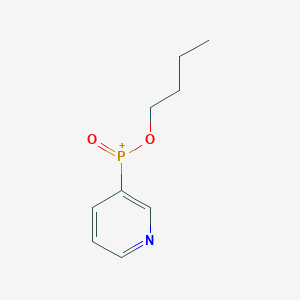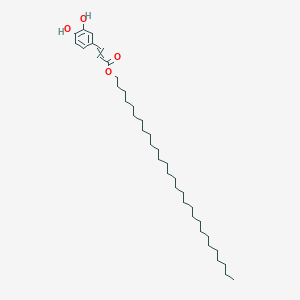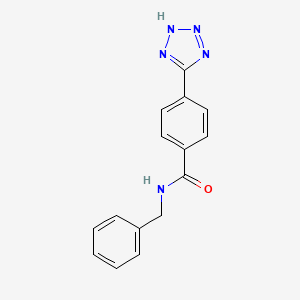
1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a 2-(1,1-dimethylethyl) group and a 1-(phenylmethyl) group attached to the indole core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.
化学反应分析
Types of Reactions: 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, sulfonated indoles, and halogenated indoles.
科学研究应用
1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly in targeting neurological disorders and cancers.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects. The compound’s indole core allows it to engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its binding affinity and specificity.
相似化合物的比较
- 1H-Indole, 2-methyl-1-(phenylmethyl)-
- 1H-Indole, 2-(1,1-dimethylethyl)-1-methyl-
- 1H-Indole, 2-(1,1-dimethylethyl)-1-(4-methylphenylmethyl)-
Comparison: Compared to its analogs, 1H-Indole, 2-(1,1-dimethylethyl)-1-(phenylmethyl)- exhibits unique steric and electronic properties due to the presence of the bulky 2-(1,1-dimethylethyl) group. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
844819-43-8 |
|---|---|
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC 名称 |
1-benzyl-2-tert-butylindole |
InChI |
InChI=1S/C19H21N/c1-19(2,3)18-13-16-11-7-8-12-17(16)20(18)14-15-9-5-4-6-10-15/h4-13H,14H2,1-3H3 |
InChI 键 |
NAAVZGUOGQWJQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline](/img/structure/B12526763.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B12526767.png)
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)




